![molecular formula C12H12ClN3O2 B2842629 3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide CAS No. 899952-08-0](/img/structure/B2842629.png)
3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazinone is a heterocyclic compound that contains a phthalazine backbone, which is a bicyclic system made up of two nitrogen-containing rings . It’s often used as a building block in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
Phthalazinone has a bicyclic structure with two nitrogen atoms in one of the rings . The specific structure of “3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide” would likely include this bicyclic system, along with a propanamide group and a chlorine atom.Chemical Reactions Analysis
Phthalazinone and its derivatives can undergo various chemical reactions, including substitutions and additions . The specific reactions that “this compound” can undergo would depend on the conditions and reagents used.Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition and Diuretics
A review by Carta and Supuran (2013) focuses on diuretics with carbonic anhydrase inhibitory action, highlighting the clinical use of sulfonamide diuretics that act as zinc-binding groups in metalloenzyme carbonic anhydrase. These drugs are used for managing conditions such as obesity, cancer, epilepsy, and hypertension, suggesting that compounds with similar inhibitory effects on carbonic anhydrase could have broad therapeutic applications (Carta & Supuran, 2013).
Environmental Impact of Chemical Compounds
Research on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) provides insight into how compounds with phenolic hydroxyl groups, similar to the structure of interest, behave in the environment. This study highlights the importance of understanding the environmental persistence and toxicity of chemical compounds, which could extend to 3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide (Haman et al., 2015).
Toxicity and Safety Evaluation
Pundir et al. (2019) reviewed methods for detecting acrylamide in processed foods, focusing on biosensors for rapid, sensitive, and specific detection. This underscores the importance of monitoring and evaluating the safety and toxicity of chemical compounds, including those used in food and pharmaceutical industries, which could be relevant to the safety assessments of this compound (Pundir et al., 2019).
Mécanisme D'action
Orientations Futures
Phthalazinone and its derivatives are a promising area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Future research could explore the synthesis, properties, and biological activity of new phthalazinone derivatives, including “3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide”.
Propriétés
IUPAC Name |
3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-6-5-11(17)14-7-10-8-3-1-2-4-9(8)12(18)16-15-10/h1-4H,5-7H2,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWNESCIDHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)
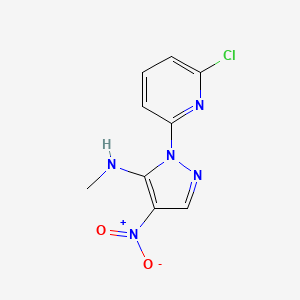
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)
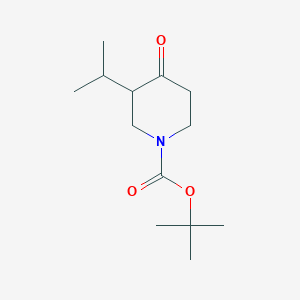
![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)
![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)
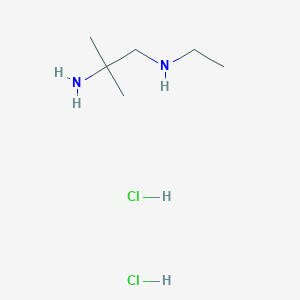
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)
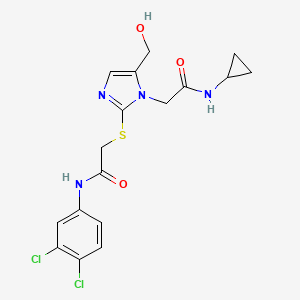
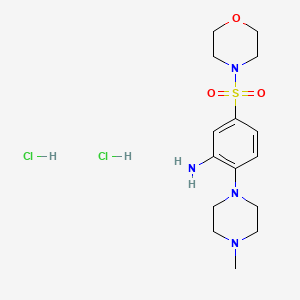
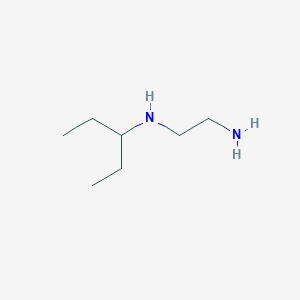
![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)
